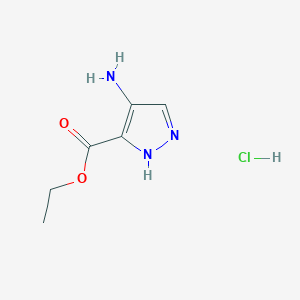

4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride

Descripción

Propiedades

IUPAC Name |

ethyl 4-amino-1H-pyrazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)5-4(7)3-8-9-5;/h3H,2,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWXQJCIWUXTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form pyrazolone, which is then aminated to introduce the amino group at position 4. The final step involves esterification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H10ClN3O2

- Molecular Weight : 219.67 g/mol

- Structural Features : The compound contains a pyrazole ring with an amino group at the 4-position and an ethyl ester at the 3-position, contributing to its unique chemical reactivity and biological activities.

Medicinal Chemistry Applications

-

Synthesis of Pharmaceutical Compounds :

- 4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride serves as a precursor for the synthesis of various pharmaceutical agents, including analogues of sildenafil, a well-known treatment for erectile dysfunction. This application highlights its role in developing drugs targeting phosphodiesterase enzymes.

-

Anticancer Activity :

- Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. Studies have focused on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural modifications of the pyrazole ring can enhance these biological activities.

-

Antimicrobial Properties :

- The compound has been tested for antimicrobial activity against a range of pathogens. Its derivatives have shown effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects :

Agricultural Applications

- Agrochemical Intermediates :

- Plant Growth Regulators :

Materials Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

1H-Pyrazole-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrazole ring.

4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester: Another pyrazole derivative with different functional groups.

Uniqueness

4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride is unique due to the presence of both an amino group and an ester group, which allows for a wide range of chemical modifications and applications. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Actividad Biológica

4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride (commonly referred to as 4-AEP-3-COOH HCl) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring structure with an amino group at the 4th position, an ethyl ester at the 1st position, and a carboxylic acid group at the 3rd position. Its molecular formula is , and it exists as a hydrochloride salt, which enhances its solubility in water and stability in various applications.

Anticancer Properties

Research indicates that derivatives of 4-amino-1H-pyrazole have shown promise in inhibiting tumor growth. For instance, one study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth percentage was reduced to 54.25% and 38.44%, respectively, indicating effective antiproliferative activity .

Table 1: Anticancer Activity of 4-Amino-1H-Pyrazole Derivatives

| Cell Line | Growth Percentage (%) | IC50 (µM) |

|---|---|---|

| HepG2 | 54.25 | 4.22 |

| HeLa | 38.44 | 6.38 |

| MCF-7 | - | 3.67 |

| PC-3 | - | 0.33 |

The mechanism of action for 4-AEP-3-COOH HCl involves interactions with specific molecular targets within cancer cells. It has been suggested that the compound may inhibit key enzymes or receptors involved in cell proliferation and survival pathways. For example, studies indicate that it can block the cell cycle at the G2/M phase and modulate the expression of apoptosis-related genes such as Bcl-2 and Bax .

Case Studies

- Study on Antiproliferative Effects : A recent investigation focused on the antiproliferative effects of various pyrazole derivatives, including 4-AEP-3-COOH HCl. The study found that these compounds could effectively reduce cell viability in cancer models while showing minimal toxicity to normal fibroblast cells .

- Structure-Activity Relationship (SAR) : Another study explored the SAR of pyrazole derivatives, revealing that modifications at specific positions significantly influenced their biological activity. Compounds with phenyl substitutions at position 5 exhibited enhanced anti-inflammatory properties alongside anticancer activity.

Q & A

Q. How can researchers optimize the synthesis yield of 4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride?

Methodological Answer:

- Catalyst and Solvent Selection : Use NaN₃ as a catalyst in DMF or THF, which facilitates nucleophilic substitution reactions. For azide incorporation, DMF at 50°C with 3-hour stirring improves intermediate formation .

- Purification : Post-reaction, cooling the mixture and precipitating the product with ice water enhances yield. Recrystallization from ethanol or toluene ensures purity, as demonstrated in cyclization reactions .

- Reaction Monitoring : Employ TLC to track intermediate stages (e.g., azide formation) and adjust reaction times accordingly. Flash chromatography (cyclohexane/ethyl acetate gradient) effectively isolates the final product .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Spectroscopic Characterization : Use ¹H/¹³C NMR (400 MHz in CDCl₃) to confirm regiochemistry and functional groups. Key signals include the ethyl ester quartet (δ ~4.33 ppm) and pyrazole protons (δ ~7.84 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with EI ionization validates molecular weight (e.g., observed m/z 271.1065 vs. calculated 271.1064) .

- Elemental Analysis : Combustion analysis ensures ≥95% purity, especially for intermediates like azidomethylpyrazoles .

Q. How does solubility in different solvents influence reaction design?

Methodological Answer:

- Polar Solvents : DMF and THF enhance solubility of intermediates during cyclization or azide coupling. For example, THF is optimal for reflux conditions with cyanamide .

- Non-Polar Solvents : Dichloromethane (CH₂Cl₂) aids in extracting hydrophobic byproducts, while ethyl acetate gradients improve chromatographic separation .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole cyclization be addressed?

Methodological Answer:

- Substituent Effects : Electron-donating groups (e.g., methyl or aryl) at the pyrazole 1-position direct cyclization to the 3-carboxylate position, as shown in diazepine syntheses .

- Temperature Control : Slow warming (0°C → 50°C) minimizes side reactions, favoring triazole-pyrazole hybrid formation over dimerization .

- Competing Pathways : Use DFT calculations to model transition states and predict dominant pathways under varying conditions (e.g., solvent polarity, catalysts) .

Q. How should researchers resolve contradictory spectral data for intermediates?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine IR (e.g., azide stretch at 2143 cm⁻¹) with NMR to distinguish between tautomers or regioisomers .

- Isotopic Labeling : Introduce ¹⁵N labels at the amino group to track resonance splitting in ¹H NMR, clarifying ambiguous assignments .

- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation for ambiguous intermediates .

Q. What strategies mitigate hygroscopicity during purification?

Methodological Answer:

- Dry Loading : Adsorb the crude product onto Celite before flash chromatography to prevent moisture absorption .

- Anhydrous Recrystallization : Use dry ethanol or toluene under nitrogen atmosphere for recrystallization .

- Storage : Store the final product in desiccators with P₂O₅ to maintain stability .

Q. How can reaction scalability be improved from milligram to gram scale?

Methodological Answer:

- Solvent Optimization : Replace DMF with recyclable solvents like 2-MeTHF for large-scale azide reactions .

- Continuous Flow Systems : Implement flow chemistry for exothermic steps (e.g., azide formation) to enhance safety and yield .

- Alternative Catalysts : Explore polymer-supported catalysts to simplify purification in multistep syntheses .

Q. What mechanistic insights explain the stability of the ethyl ester group under acidic conditions?

Methodological Answer:

- Steric Protection : The ethyl ester’s bulky group resists hydrolysis in mild acidic media (pH ~3), as shown in post-reaction workups .

- Electron Withdrawal : The pyrazole ring’s electron-withdrawing effect stabilizes the ester carbonyl against nucleophilic attack .

- pH-Dependent Studies : Conduct stability assays in buffered solutions (pH 1–7) to identify degradation thresholds .

Q. How can biological activity screening be designed for derivatives of this compound?

Methodological Answer:

- Pharmacological Assays : Test analgesic/anti-inflammatory activity via carrageenan-induced edema models, comparing ulcerogenic indices to NSAIDs .

- Structure-Activity Relationships (SAR) : Modify the 4-amino group with acyl or dithiocarbamate moieties to assess potency changes .

- In Silico Screening : Use molecular docking to predict binding affinity against COX-2 or other inflammatory targets .

Q. What advanced techniques validate reaction mechanisms for azide-based syntheses?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using ¹⁴N/¹⁵N-labeled azides to probe rate-determining steps .

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to detect intermediates in triazole formations .

- Computational Modeling : Simulate transition states (e.g., azide-alkyne cycloaddition) using Gaussian software to confirm concerted vs. stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.